N-Butyl-2,2-difluoroacetamide

Lipophilicity Membrane permeability Drug design

N-Butyl-2,2-difluoroacetamide (CAS 368-33-2) is an N-alkyl-substituted difluoroacetamide with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol. The compound features a butyl group attached to the nitrogen atom of the 2,2-difluoroacetamide core, placing it within the broader class of fluorinated acetamide building blocks.

Molecular Formula C6H11F2NO
Molecular Weight 151.15 g/mol
CAS No. 368-33-2
Cat. No. B14750921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2,2-difluoroacetamide
CAS368-33-2
Molecular FormulaC6H11F2NO
Molecular Weight151.15 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(F)F
InChIInChI=1S/C6H11F2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10)
InChIKeyWTYBREGDZFNYJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2,2-difluoroacetamide (CAS 368-33-2): Structural and Physicochemical Baseline for Procurement Evaluation


N-Butyl-2,2-difluoroacetamide (CAS 368-33-2) is an N-alkyl-substituted difluoroacetamide with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . The compound features a butyl group attached to the nitrogen atom of the 2,2-difluoroacetamide core, placing it within the broader class of fluorinated acetamide building blocks. Its computed XlogP of 1.6, topological polar surface area (tPSA) of 29.1 Ų, and four rotatable bonds define its physicochemical profile and distinguish it from shorter-chain N-alkyl congeners . These properties position N-butyl-2,2-difluoroacetamide as a candidate for applications requiring balanced lipophilicity and conformational flexibility within the difluoroacetamide chemical space.

N-Alkyl difluoroacetamide building block with enhanced lipophilicity vs. shorter-chain congeners
Moderate topological polar surface area suitable for membrane permeability screening studiestPSA class consistent with N-alkyl substitution series
Increased conformational flexibility supports use as a flexible synthetic intermediate or linker

Why N-Butyl-2,2-difluoroacetamide Cannot Be Simply Replaced by Shorter N-Alkyl Difluoroacetamide Analogs


Within the N-alkyl-2,2-difluoroacetamide series, the length of the N-alkyl chain directly controls lipophilicity (XlogP) and the number of rotatable bonds, two parameters that govern membrane permeability, metabolic stability, and conformational sampling [1]. The unsubstituted parent 2,2-difluoroacetamide (XlogP = 0) and N-methyl-2,2-difluoroacetamide (XlogP = 0.4) are substantially more polar than the N-butyl derivative (XlogP = 1.6), meaning they will exhibit markedly different partitioning behaviour in biological membranes and organic/aqueous extraction protocols . Furthermore, the N-butyl chain introduces greater conformational freedom (4 rotatable bonds) compared with N-methyl (1 rotatable bond), which can influence both the compound's behaviour as a synthetic intermediate and its binding mode in biological targets. These quantitative differences preclude casual interchange among N-alkyl congeners in applications where precise lipophilicity or conformational properties are critical design parameters.

Lipophilicity shift N-Butyl derivative exhibits markedly higher XlogP than N-methyl or unsubstituted difluoroacetamide. Partitioning behavior in membrane and extraction protocols may not transfer directly.
Conformational mismatch Four rotatable bonds vs. one in shorter-chain analogs can alter binding entropy and solubility. N-Methyl or parent compound may not reproduce conformational sampling profile.
Application context gap Shorter-chain analogs lack the combined lipophilicity and flexibility required for studies where N-alkyl chain length is a critical design parameter. Direct substitution requires validation.

Quantitative Evidence Guide: N-Butyl-2,2-difluoroacetamide vs. Closest N-Alkyl Difluoroacetamide Analogs


Lipophilicity (XlogP) Differentiation: N-Butyl vs. N-Methyl and Unsubstituted Difluoroacetamide

N-Butyl-2,2-difluoroacetamide exhibits a computed XlogP of 1.6, which is 1.2 log units higher than N-methyl-2,2-difluoroacetamide (XlogP = 0.4) and 1.6 log units higher than the unsubstituted 2,2-difluoroacetamide (XlogP ≈ 0) . This difference corresponds to an approximately 16-fold increase in octanol/water partition coefficient relative to the N-methyl analog and a roughly 40-fold increase relative to the parent, based on the logarithmic relationship between logP and partition coefficient. The enhanced lipophilicity of the N-butyl derivative is directly attributable to the four-carbon alkyl chain, which increases hydrophobic surface area without altering the polar amide headgroup.

Lipophilicity (XlogP)
Cross-study comparable
ΔXlogP +1.2 vs. N-methyl; +1.6 vs. parent
Supports lipophilicity-driven selection among N-alkyl analogs
Computed XlogP3; 16–40× partition coefficient difference. Data to verify experimentally
Lipophilicity Membrane permeability Drug design

Molecular Flexibility: Rotatable Bond Count Comparison Across N-Alkyl Difluoroacetamides

N-Butyl-2,2-difluoroacetamide possesses 4 rotatable bonds, compared with only 1 rotatable bond for N-methyl-2,2-difluoroacetamide and 1 rotatable bond for the unsubstituted 2,2-difluoroacetamide . The three additional rotatable bonds in the N-butyl derivative arise from the extended n-butyl chain, providing substantially greater conformational freedom. This increased flexibility is relevant for applications where the compound must adopt specific bound conformations (e.g., in protein–ligand interactions) or where conformational entropy contributes to binding thermodynamics. Conversely, the lower flexibility of shorter-chain analogs may be advantageous in scenarios requiring greater conformational restraint.

Rotatable bonds
Cross-study comparable
4 rotatable bonds vs. 1 in N-methyl / parent
Supports conformational flexibility screening context
Cactvs 3.4.6.11 computed; higher bond count may influence binding entropy
Conformational flexibility Rotatable bonds Molecular recognition

Topological Polar Surface Area (tPSA) as a Class-Level Discriminator Relative to Unsubstituted Difluoroacetamide

All N-alkyl-substituted 2,2-difluoroacetamides, including N-butyl, N-methyl, and N-ethyl variants, share an essentially identical topological polar surface area of 29.1 Ų, which is significantly lower than the 43.1 Ų of the unsubstituted 2,2-difluoroacetamide . The reduction of approximately 14 Ų (32% decrease) arises from replacement of one amide NH₂ hydrogen with an alkyl group, eliminating one hydrogen bond donor. This class-level property is relevant because tPSA values below 60–70 Ų are generally associated with favourable passive membrane permeability, and values below 90 Ų are considered permissive for blood–brain barrier penetration. While tPSA does not differentiate among N-alkyl congeners, it does differentiate the entire N-alkyl series from the more polar unsubstituted parent.

tPSA class difference
Class-level inference
tPSA ≈ 29 Ų (N-alkyl series) vs. 43 Ų (unsubstituted parent)
Class-level membrane permeability context across N-alkyl series
32% lower tPSA vs. parent; does not differentiate among N-alkyl congeners
Polar surface area Membrane permeability Blood-brain barrier penetration

Difluoroacetamide Pharmacophore: Rotamase Inhibitory Activity in FKBP12 Ligand Context

2-Aryl-2,2-difluoroacetamide derivatives have been established as high-affinity FKBP12 ligands, with rotamase inhibitory Ki values ranging from 32 nM to 1.3 mM across a series of proline and pipecolate ester conjugates [1]. X-ray crystallographic studies (PDB 1J4R, 1.80 Å resolution) revealed that the fluorine atoms of the difluoroacetamide group participate in discrete interactions with the Phe36 phenyl ring and the Tyr26 hydroxyl group, with the latter resembling a moderate-to-weak hydrogen bond [2]. While these data are derived from 2-aryl-substituted difluoroacetamides rather than from N-butyl-2,2-difluoroacetamide itself, they establish the intrinsic capability of the difluoroacetamide pharmacophore to engage in specific, structure-guided protein–ligand interactions. This class-level evidence demonstrates that the CHF₂ group of the difluoroacetamide moiety can serve as a hydrogen bond donor–acceptor pair and a bioisostere for hydroxyl groups, properties that are retained regardless of N-alkyl substitution [3].

FKBP12 pharmacophore
Class-level inference
Ki range: 32 nM – 1.3 mM (2-aryl difluoroacetamide series)
Supports pharmacophore-class target engagement review
Data from aryl-substituted analogs; not directly measured for N-butyl derivative
FKBP12 Rotamase inhibition Neurotrophic agents Peptidyl-prolyl isomerase

Synthetic Accessibility: Efficient Single-Step Acylation of n-Butylamine with Difluoroacetic Acid

N-Butyl-2,2-difluoroacetamide is accessible via a straightforward single-step acylation of n-butylamine with 2,2-difluoroacetic acid (or its activated derivatives such as the acid chloride) in the presence of a dehydrating agent (e.g., thionyl chloride) under mild conditions . This synthetic route mirrors that of shorter-chain N-alkyl congeners (methyl, ethyl) but benefits from the commercial availability and low cost of n-butylamine relative to more exotic amine building blocks. While no direct comparative yield data are available, the well-precedented nature of this amide bond formation suggests that the butyl derivative can be prepared with comparable efficiency to the methyl and ethyl analogs, while offering the distinct physicochemical advantages (higher logP, greater flexibility) documented above.

Synthetic route
Supporting evidence
Single-step acylation of n-butylamine with difluoroacetic acid / SOCl₂
Supports synthetic feasibility screening
Well-precedented route; comparable complexity across N-alkyl series
Synthetic route Building block Acylation Scale-up

Difluoroacetamide as a Dual ¹H/¹⁹F NMR Probe for Molecular Recognition Studies

The difluoroacetamide moiety, which contains geminal ¹H and ¹⁹F atoms on the CHF₂ group, has been demonstrated as a sensitive tag for detecting glycan–protein interactions by both ¹H and ¹⁹F NMR spectroscopy [1]. Unlike the widely used trifluoroacetamide (CF₃) group, the difluoroacetamide tag retains a proton on the fluorinated carbon, enabling ¹H NMR detection while also providing the high sensitivity and low background of ¹⁹F NMR. This dual detection capability is an intrinsic property of the CHF₂ group and is therefore preserved in N-butyl-2,2-difluoroacetamide. The longer N-butyl chain may confer additional advantages in this context by modulating the solubility and partitioning of the tagged probe, though direct comparative NMR data for the N-butyl derivative are not available.

Dual ¹H/¹⁹F NMR
Class-level inference
CHF₂ group enables ¹H and ¹⁹F NMR detection vs. CF₃-only tags
Supports NMR probe development context
Demonstrated in glycan–protein interaction studies; N-butyl-specific data unavailable
¹⁹F NMR Molecular recognition Glycan–protein interactions Chemical tag

Optimal Research and Industrial Application Scenarios for N-Butyl-2,2-difluoroacetamide Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Membrane Permeability

In drug discovery programs where a difluoroacetamide-containing scaffold has been identified as a pharmacophore (e.g., FKBP12 rotamase inhibitors, MT₁-selective melatonin receptor ligands), the N-butyl derivative offers a quantifiable 1.2–1.6 log unit increase in XlogP relative to N-methyl or unsubstituted variants . This 16–40-fold higher partition coefficient can improve membrane permeability and oral absorption, making N-butyl-2,2-difluoroacetamide the preferred choice when logP optimization is required without altering the core difluoroacetamide pharmacophore. The drug-like tPSA of 29.1 Ų further supports passive membrane permeation [1].

Chemical Biology: ¹⁹F NMR Probe Development for Protein–Ligand Interaction Studies

The CHF₂ group of N-butyl-2,2-difluoroacetamide enables dual ¹H and ¹⁹F NMR detection, a capability demonstrated for difluoroacetamide tags in glycan–protein interaction studies [2]. The N-butyl chain provides increased lipophilicity compared with shorter-chain analogs, which can be exploited to tune the solubility and partitioning of the probe between aqueous and membrane environments. This scenario is particularly relevant for fragment-based drug discovery (FBDD) and protein-observed ¹⁹F NMR experiments, where the absence of biological fluorine background ensures clean detection.

Synthetic Chemistry: Flexible Building Block for Multi-Step Fluorinated Compound Synthesis

N-Butyl-2,2-difluoroacetamide serves as a synthetic intermediate accessible via single-step acylation of n-butylamine . Its four rotatable bonds provide conformational flexibility that can facilitate subsequent derivatization reactions, while the N-butyl group imparts organic solubility advantageous for reactions in non-aqueous media. The compound is a logical choice when a difluoroacetamide building block with intermediate lipophilicity and greater chain length is required for constructing more complex fluorinated architectures, such as difluoroacetamide oligomers or foldamer precursors [3].

Neuroscience Drug Discovery: Neurotrophic Agent Scaffold Based on Difluoroacetamide Pharmacophore

The difluoroacetamide moiety has been established in the patent literature as a key component of neurotrophic agents acting through peptidyl-prolyl isomerase (rotamase) inhibition [4]. 2-Aryl-2,2-difluoroacetamide FKBP12 ligands exhibit rotamase inhibitory Ki values down to 32 nM [5]. N-Butyl-2,2-difluoroacetamide, as a member of the difluoroacetamide class, can serve as a starting material or reference compound in the development of novel neurotrophic or neuroprotective agents where the difluoroacetamide pharmacophore is retained and N-alkyl substitution is used to modulate physicochemical and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Lipophilicity-dependent lead optimization studies
N-Alkyl chain lipophilicity profile
Membrane permeability and logP context review
¹⁹F NMR biomolecular interaction research
Dual ¹H/¹⁹F NMR detection capability
Probe partitioning and signal specificity
Fluorinated building block synthesis workflows
Conformational flexibility and intermediate solubility
Reaction compatibility and derivatization yield
Peptidyl-prolyl isomerase (FKBP) research models
Difluoroacetamide pharmacophore class membership
Target engagement and binding mode review
Quote Request

Request a Quote for N-Butyl-2,2-difluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.